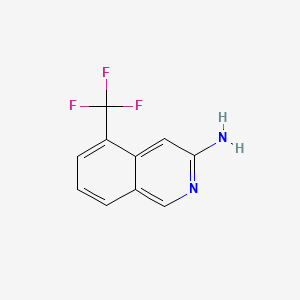

5-(Trifluoromethyl)isoquinolin-3-amine

Description

Significance of Isoquinoline (B145761) Core Structures in Contemporary Organic Synthesis and Heterocyclic Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry. amerigoscientific.comchemicalbook.comwikipedia.org This structural motif is not merely a synthetic curiosity but is prevalent in a vast array of naturally occurring and synthetic compounds, most notably in the isoquinoline alkaloids like papaverine, berberine, and morphine. amerigoscientific.comwikipedia.orgfiveable.me The widespread presence of the isoquinoline core in biologically active molecules has established it as a "privileged structure" in medicinal chemistry and drug discovery. nih.gov

The significance of isoquinoline scaffolds stems from several key attributes:

Broad Pharmacological Activity: Isoquinoline derivatives exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antihypertensive properties. amerigoscientific.comnih.gov

Versatile Synthetic Template: The isoquinoline ring system is a versatile platform for synthetic organic chemists. Its structure allows for functionalization at various positions, enabling the construction of complex molecular architectures and libraries of compounds for screening. fiveable.menih.gov Modern synthetic methodologies continue to evolve beyond traditional methods, providing efficient pathways to diversely substituted isoquinolines. nih.gov

Unique Physicochemical Properties: The fusion of a benzene and a pyridine ring results in a planar, aromatic structure with a specific distribution of electrons. amerigoscientific.comfiveable.me The nitrogen atom imparts basicity and provides a site for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. amerigoscientific.com

Applications in Materials Science: Beyond pharmaceuticals, isoquinoline derivatives are being explored in materials science for the development of polymers, conductive materials, sensors, and dyes. amerigoscientific.comchemicalbook.com

| Pharmacological Activity | Examples of Isoquinoline-Based Compounds | Reference |

|---|---|---|

| Anticancer | Noscapine, Emetine | amerigoscientific.com |

| Antimicrobial | Berberine | amerigoscientific.com |

| Analgesic | Morphine, Papaverine | amerigoscientific.comfiveable.me |

| Antihypertension | Debrisoquine, Quinapril | wikipedia.org |

| Antimalarial | Quinine (contains a related quinoline core) | fiveable.me |

Modulatory Influence of the Trifluoromethyl Substituent on Heterocyclic Reactivity and Electronic Properties

The trifluoromethyl (CF3) group is a powerful modulator of molecular properties. Its substitution onto a heterocyclic ring, such as isoquinoline, induces significant changes in the molecule's electronic character, stability, and lipophilicity. nih.govmdpi.com These modifications are critical for fine-tuning the performance of a molecule for a specific application, particularly in drug design.

Key influences of the trifluoromethyl group include:

Strong Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms makes the CF3 group a potent electron-withdrawing substituent. mdpi.comresearchgate.net This property can significantly alter the electron density distribution within the aromatic system, affecting the reactivity of the heterocycle in reactions such as electrophilic aromatic substitution. nih.govnih.gov

Enhanced Lipophilicity: The CF3 group is highly lipophilic (fat-soluble), a property quantified by a high Hansch parameter (π = +0.88). mdpi.comnih.gov Increasing a molecule's lipophilicity can improve its ability to cross biological membranes, which can enhance its bioavailability and in vivo transport. nih.govmdpi.com

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. mdpi.comnih.gov Replacing a carbon-hydrogen bond with a carbon-fluorine bond, as in the CF3 group, can block sites of oxidative metabolism. This leads to increased metabolic stability, a longer biological half-life, and potentially improved pharmacokinetic profiles for drug candidates. mdpi.comnih.gov

Modulation of Basicity: When placed on a nitrogen-containing heterocycle, the electron-withdrawing nature of the CF3 group can decrease the basicity (pKa) of the nitrogen atom. This can influence salt formation and the nature of interactions with biological targets. nih.gov

Steric and Conformational Effects: The CF3 group is sterically larger than a hydrogen or methyl group. mdpi.com This bulk can influence the molecule's preferred conformation and its ability to fit into a receptor's binding site, potentially leading to improved selectivity. mdpi.comnih.gov

| Property | Influence of CF3 Group | Consequence in Molecular Design | Reference |

|---|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Alters reactivity, acidity/basicity, and binding interactions | mdpi.com |

| Lipophilicity | Increases | Can enhance membrane permeability and bioavailability | mdpi.comnih.gov |

| Metabolic Stability | Increases | Improves pharmacokinetic profile by blocking metabolism | mdpi.comnih.gov |

| Binding Affinity | Can enhance | Improves electrostatic and hydrogen bonding interactions with targets | mdpi.com |

| Steric Profile | Bulkier than H or CH3 | Influences molecular conformation and binding selectivity | mdpi.comnih.gov |

Scope and Research Focus on 5-(Trifluoromethyl)isoquinolin-3-amine within Fluorinated Heterocycle Chemistry

The specific compound this compound represents a confluence of the advantageous properties of both the isoquinoline scaffold and the trifluoromethyl substituent. While extensive research has been published on the broader classes of isoquinolines and fluorinated heterocyles, the literature focusing specifically on the 5-CF3, 3-amine isomer is more specialized. However, the research focus can be understood by examining studies on closely related analogs and the general synthetic strategies employed for this class of compounds.

Research into trifluoromethylated isoquinolines is an active area, driven by the potential for discovering novel bioactive agents. For instance, studies on 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines have identified them as selective inhibitors of the enzyme phenylethanolamine N-methyltransferase (PNMT), with the CF3 group contributing to both selectivity and lipophilicity, the latter being important for penetrating the blood-brain barrier. nih.gov The synthesis of various functionalized isoquinoline derivatives bearing trifluoromethyl groups has been reported, often involving transition metal-catalyzed reactions. mdpi.com

The isomeric position of the substituents is crucial for biological activity. While data for the 5-CF3 isomer is not widely available in public research documents, its analog, 7-(Trifluoromethyl)isoquinolin-3-amine, is commercially available as a research chemical, indicating its use as a building block in the synthesis of more complex molecules for discovery programs. The properties of such isomers provide valuable insights into the potential characteristics of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H7F3N2 | |

| Molecular Weight | 212.17 g/mol | |

| Physical Form | White to off-white powder/solid | |

| Purity | >96-98% | |

| Melting Point | 150-152 °C | |

| Solubility | Slightly soluble in water, soluble in organic solvents |

The research focus on compounds like this compound lies in their potential as intermediates and scaffolds for creating novel chemical entities. The amine group at the 3-position serves as a versatile synthetic handle for further molecular elaboration, allowing for the attachment of various side chains and functional groups to explore structure-activity relationships (SAR) in drug discovery campaigns. The combination of the biologically relevant isoquinoline core, the reactivity-modulating amine group, and the property-enhancing trifluoromethyl substituent makes this and related compounds valuable subjects of study in the ongoing quest for advanced materials and therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)isoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-5-15-9(14)4-7(6)8/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQYKUCAEHUBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857229 | |

| Record name | 5-(Trifluoromethyl)isoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357946-73-6 | |

| Record name | 5-(Trifluoromethyl)isoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Trifluoromethyl Isoquinolin 3 Amine and Analogous Fluorinated Isoquinolines

De Novo Synthesis of the Isoquinoline (B145761) Ring System

The construction of the isoquinoline core from acyclic or simpler cyclic precursors, known as de novo synthesis, offers a versatile approach to introduce a wide range of substituents, including trifluoromethyl and amino groups.

Cascade Cyclization and Annulation Strategies

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient pathway to complex molecular architectures. These strategies are particularly valuable for building the fused bicyclic system of isoquinolines.

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. Silver and rhodium catalysts, in particular, have been effectively employed in the intramolecular cyclization of appropriately functionalized precursors to yield isoquinoline derivatives.

Silver-Catalyzed Aminofluorination:

A notable silver-catalyzed intramolecular oxidative aminofluorination of alkynes has been developed, offering an efficient route to 4-fluoroisoquinolines. This method utilizes N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. While this specific reaction leads to 4-fluoroisoquinolines, the underlying principle of silver-catalyzed cyclization of an alkyne onto a nitrogen-containing functional group is relevant. For the synthesis of a 3-aminoisoquinoline derivative, a hypothetical substrate such as a 2-alkynylbenzonitrile with a trifluoromethyl group at the desired position on the benzene ring could potentially undergo a silver-catalyzed intramolecular cyclization. The nitrile group would serve as the nitrogen source for the formation of the 3-amino group upon cyclization and subsequent tautomerization.

| Catalyst | Fluorinating Agent | Substrate Type | Product | Ref. |

| AgNO₃ | NFSI | 2-Alkynyl-N-arylsulfonylbenzamides | 4-Fluoroisoquinolines |

Rhodium-Catalyzed Annulations:

Rhodium catalysts are highly effective in mediating C-H activation and annulation reactions to construct isoquinoline and isoquinolone scaffolds. For instance, rhodium(III)-catalyzed annulation of primary benzylamines with α-diazo ketones has been shown to produce isoquinolines with high regioselectivity at the 3- and 4-positions. This approach could be adapted for the synthesis of 5-(trifluoromethyl)isoquinolin-3-amine by utilizing a benzylamine precursor bearing a trifluoromethyl group at the meta-position of the benzyl ring and a suitable diazo compound that would ultimately provide the 3-amino functionality.

Furthermore, rhodium(III)-catalyzed oxidative coupling of N-aryl benzamidines with alkynes has been reported to yield N-substituted 1-aminoisoquinolines. Although this method provides 1-aminoisoquinolines, it highlights the potential of rhodium catalysis in constructing the aminoisoquinoline core through C-H activation and annulation. A modification of this strategy using a different directing group or starting material could potentially lead to the desired 3-aminoisoquinoline isomer.

| Catalyst System | Reactants | Product Type | Ref. |

| [RhCpCl₂]₂/AgSbF₆ | Primary Benzylamine + α-Diazo Ketone | 3,4-Disubstituted Isoquinolines | |

| [RhCpCl₂]₂/Cu(OAc)₂ | N-Aryl Benzamidine + Alkyne | 1-Aminoisoquinolines | |

| [RhCp*Cl₂]₂/KOAc | Benzamides + Diazo Compounds | Isoquinolones |

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding the need for harsh reagents. While a direct electrochemical synthesis of this compound has not been reported, related electrochemical cyclizations provide a conceptual framework. For example, electrochemical methods have been developed for the synthesis of quinazolines and quinazolinones through anodic oxidation. These processes involve intramolecular C-N bond formation, a key step in the synthesis of nitrogen heterocycles.

More relevantly, an electrochemical protocol for the trifluoromethylation/cyclization of N-acryloylbenzamides has been described for the synthesis of isoquinoline-1,3-diones. This reaction generates trifluoromethyl radicals at the cathode, which then initiate a cascade cyclization. This demonstrates the feasibility of incorporating a trifluoromethyl group and constructing the isoquinoline core in a single electrochemical step. A similar strategy could be envisioned starting with a suitably substituted precursor to yield a trifluoromethylated aminoisoquinoline.

Radical cyclizations provide a powerful method for the formation of cyclic systems, including the isoquinoline skeleton. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. A metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes has been developed to synthesize 1-alkylisoquinolines. This reaction proceeds via a radical-mediated pathway and offers a unique strategy for constructing the isoquinoline core.

Another relevant example is the visible-light-induced radical cyclization of o-alkenyl aromatic isocyanides with thioethers to produce 2-thioquinolines. This process involves the generation of a radical species that adds to the isocyanide, followed by intramolecular cyclization. Adapting such a strategy to a precursor containing a nitrile or a protected amino group instead of an isocyanide could potentially lead to the formation of an aminoisoquinoline.

Ring-Closing Reactions from Substituted Acyclic Precursors

The construction of the isoquinoline ring can also be achieved through the intramolecular cyclization of highly functionalized acyclic precursors. A classic example of such a strategy is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form an enamine, which after acidic hydrolysis yields a cyclic ketone.

For the synthesis of 3-aminoisoquinolines, the Thorpe-Ziegler reaction of a substituted o-cyanobenzyl cyanide is a highly relevant and established method. In this approach, a base promotes the intramolecular cyclization of the dinitrile to form a cyclic enaminonitrile, which is a tautomer of the desired 3-aminoisoquinoline-4-carbonitrile. Subsequent hydrolysis and decarboxylation can then afford the 3-aminoisoquinoline. The incorporation of a trifluoromethyl group at the appropriate position on the starting benzonitrile would lead to the desired this compound.

| Reaction Name | Precursor Type | Key Intermediate | Product Type | Ref. |

| Thorpe-Ziegler Reaction | o-Cyanobenzyl Cyanide | Cyclic Enaminonitrile | 3-Aminoisoquinoline |

Oxidative Cyclization Methodologies for Quinolines and Isoquinolines

Oxidative cyclization reactions provide another avenue for the synthesis of isoquinoline derivatives. These methods often involve the in situ generation of a reactive intermediate that undergoes cyclization and subsequent oxidation to the aromatic isoquinoline ring.

An iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes has been reported for the synthesis of polysubstituted quinolines. This reaction proceeds through an imine condensation followed by a radical cyclization and oxidative aromatization. While this method yields quinolines, the general principle of oxidative cyclization of an amino-substituted styrene derivative is applicable to isoquinoline synthesis. A suitably substituted 2-amino-1-phenylethylene derivative could potentially undergo a similar oxidative cyclization to form an isoquinoline.

A hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes has been developed for the preparation of isoquinoline N-oxides. The resulting N-oxides can then be deoxygenated to afford the corresponding isoquinolines. This two-step process provides a flexible route to substituted isoquinolines. By starting with a ketoxime bearing a trifluoromethyl group on the aromatic ring, this methodology could be applied to the synthesis of trifluoromethylated isoquinolines.

Direct and Indirect Introduction of the Trifluoromethyl Moiety

The introduction of the trifluoromethyl group onto the isoquinoline core can be achieved through either direct trifluoromethylation of a pre-formed isoquinoline ring or by employing building blocks that already contain the CF3 moiety.

Direct C-H trifluoromethylation has emerged as a powerful tool in organic synthesis. This approach often involves the generation of trifluoromethyl radicals (•CF3) that can then react with the aromatic isoquinoline system. A variety of reagents and methods are available for generating these radical species.

One common method involves the use of hypervalent iodine reagents, such as the Togni reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one). This reagent can serve as a source of electrophilic CF3+ or, under appropriate conditions, generate •CF3 radicals. For instance, a metal-free approach has been described for the synthesis of 1-trifluoromethylated isoquinolines starting from β-aryl-α-isocyano-acrylates and the Togni reagent, which acts as the •CF3 precursor.

Other radical initiators and trifluoromethyl sources include:

Trifluoroiodomethane (CF3I): Often used in conjunction with a radical initiator like triethylborane.

Sodium trifluoromethanesulfinate (CF3SO2Na): Known as the Langlois reagent, it can generate •CF3 radicals under oxidative conditions.

Electrochemical methods: Cathode reduction can be employed to generate trifluoromethyl radicals from inexpensive and readily available reagents like IMDN-SO2CF3. This method has been successfully used for the trifluoromethylation/cyclization to synthesize isoquinoline-1,3-diones.

These radical trifluoromethylation reactions provide a direct route to introduce the CF3 group onto the isoquinoline skeleton.

Table 1: Common Reagents for Radical Trifluoromethylation

| Reagent Name | Chemical Formula/Structure | Typical Conditions for •CF3 Generation |

| Togni Reagent II | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Thermal or photochemical decomposition, transition metal catalysis |

| Langlois Reagent | CF3SO2Na | Oxidation (e.g., with t-BuOOH) |

| Trifluoroiodomethane | CF3I | Radical initiator (e.g., (Et)3B), photolysis |

| Umemoto Reagents | S-(Trifluoromethyl)diarylsulfonium salts | Electron transfer |

An alternative and often more regioselective approach involves the use of starting materials that already contain the trifluoromethyl group. These "building blocks" are then used to construct the isoquinoline ring system through various cyclization strategies. This method offers the advantage of precisely controlling the position of the CF3 substituent.

Common trifluoromethylated synthons include:

Trifluoroacetic acid (TFA) and its derivatives: Trifluoroacetic anhydride (TFAA) can serve as an inexpensive and easy-to-handle trifluoromethyl source. For example, trifluoromethyl derivatives of isoquinoline have been synthesized using phosphonium salts with a trifluoroacetamide group, which is derived from TFAA.

β-Trifluoromethyl-α,β-unsaturated carbonyl compounds: These compounds are versatile building blocks due to their reactivity in various cyclization reactions.

Trifluoromethylated anilines and benzylamines: These can be used as precursors in classic isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. For example, 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one has been synthesized as a highly functionalized reactive intermediate.

The choice of building block depends on the desired substitution pattern on the final isoquinoline product. This strategy allows for the construction of complex fluorinated isoquinolines by leveraging well-established synthetic transformations for ring formation.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical species under mild conditions. This methodology has been successfully applied to the trifluoromethylation of various organic molecules, including precursors to isoquinolines.

In a typical photoredox cycle for trifluoromethylation, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable trifluoromethyl source (e.g., CF3I or a Togni reagent) to generate a trifluoromethyl radical. This radical can then add to a substrate, such as an alkene or an aromatic ring.

For example, photoredox catalysis has been used for a scalable and operationally simple trifluoromethylation using trifluoroacetic anhydride as the CF3 source in the presence of a pyridine N-oxide. While direct C-H trifluoromethylation of the isoquinoline ring itself via photoredox catalysis is an area of ongoing research, this method has been effectively used on precursors. For instance, α-trifluoromethyl azines, which can be transformed into trifluoroethyl isoquinolines, have been generated through a PhI(OAc)2-mediated radical trifluoromethylation of vinyl azides with Me3SiCF3 under photoredox conditions. Furthermore, photocatalytic radical trifluoromethylation/cyclization cascades of β-aryl-β,γ-unsaturated hydrazones and oximes provide efficient access to various CF3-containing heterocycles. Asymmetric dearomative photocycloaddition reactions of isoquinolines have also been achieved through a synergistic photoredox and chiral Brønsted acid catalysis platform.

Mechanistic Elucidation of Synthetic Transformations Involving 5 Trifluoromethyl Isoquinolin 3 Amine Precursors and Derivatives

Detailed Reaction Pathway Analysis and Transition State Characterization

The synthesis of the 5-(trifluoromethyl)isoquinolin-3-amine core can be approached through various strategies, including the construction of the isoquinoline (B145761) ring system with the trifluoromethyl group already in place, or the late-stage functionalization of a pre-formed isoquinoline. One plausible de novo route is the Bischler-Napieralski reaction, a well-established method for synthesizing 3,4-dihydroisoquinolines which can then be oxidized to the corresponding isoquinolines.

For the synthesis of a 5-trifluoromethylated isoquinoline, this would involve the cyclization of a β-(2-trifluoromethyl-phenyl)ethylamide. The mechanism of the Bischler-Napieralski reaction is believed to proceed through an initial dehydration of the amide using a condensing agent like POCl₃ or P₂O₅. This is followed by an intramolecular electrophilic aromatic substitution. Two primary mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. The prevailing mechanism is thought to be dependent on the specific reaction conditions.

Computational studies on related systems, such as the photocyclization of α-methylamino ketones, have utilized methods like M06-L/6-311G(d,p) to map out reaction pathways, including the identification of transition states and intermediates. Similar computational approaches could provide detailed insights into the transition state geometries and activation energies for the cyclization step in the synthesis of trifluoromethylated isoquinolines, clarifying the influence of the electron-withdrawing trifluoromethyl group on the aromatic ring on the reaction kinetics and thermodynamics.

Role of Radical Intermediates in Fluorinated Heterocycle Formation

Radical-mediated reactions have emerged as powerful tools for the introduction of trifluoromethyl groups onto heterocyclic scaffolds. The trifluoromethyl radical (•CF₃) is an electrophilic species that can readily add to electron-rich systems. In the context of synthesizing derivatives of this compound, a radical trifluoromethylation of a suitable isoquinoline precursor could be a key step.

For instance, the copper-catalyzed C-H trifluoromethylation of 8-aminoquinoline derivatives has been shown to proceed via a radical pathway, as evidenced by radical scavenger experiments. A similar mechanism can be envisioned for the trifluoromethylation of an isoquinoline at the C5 position. The reaction would likely be initiated by the generation of a •CF₃ radical from a suitable source, such as the Togni reagent or sodium triflinate. This radical would then add to the isoquinoline ring, followed by an oxidation and deprotonation sequence to afford the trifluoromethylated product. The regioselectivity of this radical addition would be influenced by the electronic properties and steric environment of the isoquinoline substrate.

Furthermore, radical processes can also be involved in the formation of the heterocyclic ring itself. For example, the synthesis of 1-trifluoromethylated isoquinolines has been achieved through a radical trifluoromethylation of β-aryl-α-isocyano-acrylates, which involves a cascade of radical addition and cyclization steps. Electrochemical methods have also been developed to generate trifluoromethyl radicals for the synthesis of isoquinoline-1,3-diones, highlighting the versatility of radical intermediates in constructing fluorinated heterocycles.

Carbocationic Intermediates in Trifluoromethylated Systems and Their Influence on Reaction Outcomes

Carbocationic intermediates play a pivotal role in many organic transformations, including electrophilic aromatic substitutions. In the context of trifluoromethylated systems, the strong electron-withdrawing nature of the CF₃ group can significantly influence the stability and reactivity of any nearby carbocationic centers.

In a Bischler-Napieralski-type synthesis of 5-(trifluoromethyl)isoquinoline, the key cyclization step involves an electrophilic attack on the trifluoromethyl-substituted benzene ring. The presence of the CF₃ group, a meta-directing deactivator, would be expected to disfavor the formation of a cationic intermediate (a σ-complex or Wheland intermediate) at the ortho and para positions. Cyclization to form the isoquinoline ring requires attack at the ortho position to the ethylamine side chain. The deactivating effect of the trifluoromethyl group would therefore increase the activation energy for this step compared to an unsubstituted or electron-rich aromatic ring.

Alternatively, if a Friedel-Crafts-type reaction were employed to introduce the trifluoromethyl group onto a pre-existing isoquinoline, the reaction would likely proceed through a carbocationic intermediate. However, direct electrophilic trifluoromethylation is challenging. A more common approach is the use of trifluoromethylating agents that react via radical or nucleophilic pathways. Nevertheless, in certain C-H trifluoromethylation reactions of 8-aminoquinolines, a Friedel-Crafts-type mechanism involving a Lewis acid-promoted pathway has been proposed, suggesting the involvement of a polarized or cationic trifluoromethylating species.

C-H Activation Mechanisms in Isoquinoline Annulation

Transition metal-catalyzed C-H activation has become a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds, including isoquinolines. These reactions typically involve the coordination of a metal catalyst to a directing group on the substrate, followed by the cleavage of a C-H bond to form a metallacyclic intermediate. This intermediate can then react with a coupling partner, leading to the formation of a new C-C or C-heteroatom bond.

For the synthesis of the this compound framework, C-H activation could be employed in several ways. For instance, a pre-existing trifluoromethylated aromatic compound could undergo a directed C-H activation/annulation with a suitable nitrogen-containing coupling partner to construct the isoquinoline ring. The regioselectivity of the C-H activation would be controlled by the directing group.

Alternatively, a pre-formed isoquinoline could be functionalized at the C5 position via a directed C-H trifluoromethylation. Studies on 8-aminoquinoline derivatives have shown that the amino group can act as a directing group for the selective C-H functionalization at the C5 position. The mechanism of these reactions can vary, with some proceeding through a radical pathway and others through a Lewis acid-assisted Friedel-Crafts-type mechanism, depending on the specific substrate and catalyst system. The introduction of the amino group at the C3 position could potentially be achieved through a directed C-H amination, although this is a less common transformation.

Regiochemical and Stereochemical Control in Synthetic Protocols

Achieving the desired regiochemistry is a critical challenge in the synthesis of polysubstituted aromatic and heteroaromatic compounds. In the case of this compound, the precise placement of the trifluoromethyl group at the C5 position and the amino group at the C3 position requires careful consideration of the synthetic strategy and reaction mechanisms.

In a de novo synthesis like the Bischler-Napieralski reaction, the regiochemistry is dictated by the structure of the starting β-phenylethylamide. To obtain a 5-substituted isoquinoline, the cyclization must occur at the ortho position to the ethylamine substituent on the benzene ring. The presence of other substituents on the aromatic ring can influence the site of cyclization.

For the functionalization of a pre-formed isoquinoline, regioselectivity is governed by the inherent reactivity of the different positions on the ring and the directing effects of any existing substituents. The isoquinoline ring is generally susceptible to electrophilic attack on the benzene ring (positions 5 and 8) and nucleophilic attack on the pyridine ring (positions 1 and 3). The trifluoromethyl group at C5 would further deactivate the benzene ring towards electrophilic attack and activate the pyridine ring towards nucleophilic attack.

The introduction of an amino group at the C3 position could potentially be achieved via a nucleophilic aromatic substitution (SNAr) on a 3-halo-5-(trifluoromethyl)isoquinoline. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group. The rate and regioselectivity of SNAr reactions are highly dependent on the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. The trifluoromethyl group at C5 would help to activate the ring towards nucleophilic attack. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway.

Stereochemical control would become important if chiral centers are introduced, for instance, in the side chain of a precursor or through subsequent derivatization of the amino group. Asymmetric synthesis of α-trifluoromethyl amines often involves the reduction of trifluoromethyl-substituted imines, where the stereochemical outcome is dependent on the stereoisomer of the imine and the reducing agent used.

Reactivity Profiles and Advanced Derivatization Chemistry of 5 Trifluoromethyl Isoquinolin 3 Amine

Reactivity of the Isoquinoline (B145761) Heterocycle: Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution

The isoquinoline ring system is inherently aromatic and can undergo both electrophilic and nucleophilic substitution reactions. However, the presence and position of the amino and trifluoromethyl substituents profoundly modulate the electron density and, consequently, the regioselectivity and feasibility of these transformations.

Electrophilic Aromatic Substitution (EAS)

The net effect is a significant deactivation of the entire ring system towards EAS, but if the reaction is forced, the directing influence of the powerful amino group is expected to dominate, leading to substitution primarily at the C4 position.

Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br₂/CH₃COOH | 4-Bromo-5-(trifluoromethyl)isoquinolin-3-amine |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-(trifluoromethyl)isoquinolin-3-amine |

| Sulfonation | Fuming H₂SO₄ | 3-Amino-5-(trifluoromethyl)isoquinoline-4-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings generally resist nucleophilic attack due to their inherent electron-rich nature. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The trifluoromethyl group is an excellent activating group for SNAr reactions. mdpi.com For an SNAr reaction to occur, a good leaving group, typically a halide, must be present on the ring, usually positioned ortho or para to the electron-withdrawing group. wikipedia.orglibretexts.org

In the context of 5-(trifluoromethyl)isoquinolin-3-amine itself, direct SNAr is unlikely as there is no suitable leaving group. However, if a derivative, such as a halogenated analog (e.g., 4-chloro-5-(trifluoromethyl)isoquinolin-3-amine), were used, the trifluoromethyl group at C5 would activate the C4 position towards nucleophilic attack, facilitating the displacement of the chloride. The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing substituent. libretexts.org This strategy is a viable pathway for introducing a variety of nucleophiles at the C4 position. The reactivity is analogous to that observed in other π-deficient systems, such as 5-nitroisoquinoline, which readily undergoes nucleophilic substitution of hydrogen (SNH) reactions. semanticscholar.org

Chemical Transformations at the Exocyclic Amine Group

The primary aromatic amine at the C3 position is a versatile functional handle for a wide array of chemical modifications, including simple derivatization and the construction of complex fused heterocyclic systems.

The nucleophilic character of the 3-amino group allows for straightforward acylation and alkylation reactions.

Amidation: The amine readily reacts with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents, to form the corresponding amides. researchgate.netrsc.org This transformation is often used to modify the electronic and steric properties of the molecule or to introduce new functional groups. For instance, photocatalytic methods have been developed for direct trifluoromethylamidation, highlighting modern approaches to amide bond formation. nih.gov

Alkylation: While direct alkylation of aromatic amines can sometimes lead to mixtures of mono- and di-alkylated products, it remains a fundamental transformation. The reaction with alkyl halides or other alkylating agents can introduce alkyl chains, which can influence properties like lipophilicity.

Representative Amidation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | N-(5-(Trifluoromethyl)isoquinolin-3-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(5-(Trifluoromethyl)isoquinolin-3-yl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl iodide (CH₃I) | 3-(Methylamino)-5-(trifluoromethyl)isoquinoline |

The 3-aminoisoquinoline moiety is a valuable synthon for constructing polycyclic heterocyclic systems, which are prominent scaffolds in medicinal chemistry. osi.lvresearchgate.net The amine group, often in concert with the adjacent ring nitrogen or C4 carbon, can participate in cyclocondensation reactions with various bifunctional reagents.

For example, reaction with 1,3-dielectrophiles such as β-ketoesters or malonic esters can lead to the formation of a fused pyrimidine (B1678525) ring, yielding pyrimido[4,5-c]isoquinoline derivatives. Similarly, reactions with other reagents can be used to construct fused five- or seven-membered rings. osi.lvnih.gov The condensation of 3-aminoisoquinolin-1(2H)-ones with aldehydes has been shown to produce complex systems like dibenzo[b,f] mdpi.comnih.govnaphthyridin-5(6H)-one. osi.lv Another pathway involves the reaction with carbohydrazides to form triazolo[1,5-b]isoquinolines. researchgate.net These strategies allow for the rapid elaboration of the this compound core into more complex and structurally diverse molecules.

Electronic and Steric Effects of the Trifluoromethyl Group on Molecular Reactivity

The primary electronic influence of the -CF₃ group is its powerful electron-withdrawing inductive effect (-I effect). nih.govresearchgate.net The high electronegativity of the three fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the rest of the molecule through the sigma framework. This effect is responsible for the strong deactivation of the isoquinoline ring towards electrophilic attack and its activation towards nucleophilic attack. nih.gov

Unlike groups such as nitro (-NO₂) or cyano (-CN), the trifluoromethyl group does not possess a significant resonance effect (-R effect). It is unable to participate in delocalization with the π-system of the aromatic ring. This purely inductive withdrawal makes the -CF₃ group a valuable tool for tuning molecular electronics without introducing the geometric constraints or reactive sites associated with resonance-withdrawing groups. researchgate.net

The electronic effect of a substituent can be quantified using Hammett constants (σ), which are central to quantitative structure-reactivity relationships (QSRR). nih.govchemrxiv.org The Hammett equation (log(k/k₀) = ρσ) relates the rate (k) of a reaction for a substituted compound to the rate (k₀) of the parent compound through the substituent constant (σ) and the reaction constant (ρ).

The trifluoromethyl group possesses large, positive Hammett constants, confirming its strong electron-withdrawing character. pitt.edu

σp (para-position): +0.54

σm (meta-position): +0.43

These values are comparable to other strong electron-withdrawing groups like -CN and -NO₂. A positive σ value indicates that the substituent withdraws electrons, which slows down reactions that build up positive charge in the transition state (like EAS) and speeds up reactions that build up negative charge (like SNAr). researchgate.net In this compound, the -CF₃ group is at the C5 position, which is meta to the C3-amine and para to the C8 position, significantly influencing the electron distribution and reactivity across the entire heterocyclic system.

Comparison of Hammett Substituent Constants (σ)

| Substituent | σm | σp | Electronic Effect |

|---|---|---|---|

| -CF₃ | +0.43 | +0.54 | Strongly Electron-Withdrawing |

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -CH₃ | -0.07 | -0.17 | Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Donating (Resonance) / Withdrawing (Inductive) |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |

Data sourced from Hansch et al., 1991. pitt.edu

Heterocyclic Annulation Reactions and Scaffold Diversification Strategies

The 3-aminoisoquinoline moiety is a versatile precursor for the construction of fused heterocyclic systems. The amino group, in concert with the adjacent C4 carbon of the isoquinoline ring, provides a reactive dyad for annulation reactions, leading to the formation of new rings and significant diversification of the original scaffold. While specific literature on this compound is nascent, the reactivity of the core 3-aminoisoquinoline structure provides a strong predictive framework for its derivatization potential.

Pyrimido[4,5-c]isoquinoline Ring Formation

Multicomponent reactions offer an efficient pathway to these fused systems. A one-pot cyclocondensation involving a 6-aminopyrimidine derivative, dimedone, and an aromatic aldehyde can produce complex pyrimido[4,5-b]quinoline structures, highlighting a related synthetic strategy. nih.govresearchgate.net

| Starting Material | Reagent(s) | Product Type | Potential Application |

| 3-Aminoisoquinoline | β-Ketoester | Pyrimido[4,5-c]isoquinolin-4-one | Kinase Inhibitors |

| 3-Aminoisoquinoline | Diethyl malonate | Dihydropyrimido[4,5-c]isoquinoline-dione | CNS Agents |

| 3-Aminoisoquinoline | 1,3-Diketone, Aldehyde | Tetrahydropyrimido[4,5-b]quinoline | Antimicrobial Agents |

Note: This table presents generalized reactions based on the known reactivity of the 3-aminoisoquinoline core. Specific yields and conditions for the 5-(trifluoromethyl) derivative require experimental validation.

Imidazo[4,5-c]isoquinoline and Triazolo[4,5-c]isoquinoline Synthesis

The construction of fused five-membered heterocyclic rings, such as imidazole (B134444) and triazole, represents another key avenue for scaffold diversification. The synthesis of imidazo[4,5-c]isoquinolines can be envisioned through the reaction of this compound with a one-carbon synthon, such as formic acid or its derivatives, followed by cyclization. binghamton.edu Alternatively, a multi-step sequence involving acylation and subsequent intramolecular cyclization can yield these fused systems. binghamton.edu The development of fluorescent annulated imidazo[4,5-c]isoquinolines has been reported, suggesting potential applications in materials science. researchgate.net

The synthesis of triazolo[4,5-c]isoquinolines from a 3-aminoisoquinoline precursor would likely involve diazotization of the amino group, followed by an intramolecular cyclization. This strategy is well-documented for the preparation of related triazoloquinolines. nih.govresearchgate.net These fused triazoles are of interest for their potential biological activities.

| Target Heterocycle | Potential Reagents/Methodology | Key Intermediate |

| Imidazo[4,5-c]isoquinoline | Formic acid, Trimethyl orthoformate | N-Formyl-3-aminoisoquinoline |

| Imidazo[4,5-c]isoquinoline | Acylation followed by cyclization | Acyldiaminoisoquinoline |

| Triazolo[4,5-c]isoquinoline | Sodium nitrite, Acid | 3-Azidoisoquinoline |

Note: This table outlines plausible synthetic routes. The specific conditions and feasibility for this compound need to be experimentally determined.

Advanced Scaffold Diversification Strategies

Beyond simple annulation, more profound alterations of the isoquinoline scaffold can be achieved through reactions that involve ring-opening or rearrangement. While not yet reported for this compound, reactions such as the Pictet-Spengler reaction with suitable precursors could lead to entirely new polycyclic frameworks. nih.govwikipedia.orgjk-sci.comyoutube.comnih.gov The classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgyoutube.comnih.gov Adapting this methodology could provide access to novel and complex molecular architectures.

Furthermore, multicomponent reactions (MCRs) present a powerful tool for rapid scaffold diversification. An MCR involving this compound, an aldehyde, and an isocyanide, for example, could potentially lead to the one-pot synthesis of highly substituted and complex heterocyclic systems. The exploration of such reactions remains a promising area for future research.

Computational and Theoretical Investigations of 5 Trifluoromethyl Isoquinolin 3 Amine

Advanced Quantum Chemical Methodologies

Quantum chemical methods are indispensable tools for elucidating the electronic structure, reactivity, and properties of molecules. For a compound like 5-(Trifluoromethyl)isoquinolin-3-amine, these computational approaches can provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science for calculating molecular geometries, energies, and other properties. DFT methods, such as the B3LYP hybrid functional, are frequently employed to optimize the molecular geometry and determine the ground-state electronic energy of molecules.

For this compound, a DFT analysis would typically begin with the optimization of its three-dimensional structure to find the most stable conformation (the geometry with the lowest energy). From this optimized structure, various electronic properties can be calculated, including the distribution of electron density, the dipole moment, and atomic charges. These calculations help in understanding the molecule's polarity and the nature of its chemical bonds. For instance, studies on similar heterocyclic compounds like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) have used DFT to successfully compare calculated bond lengths and angles with experimental X-ray diffraction data, showing good agreement.

Table 1: Exemplary DFT-Calculated Structural Parameters for a Heterocyclic Amine (Note: The following data is illustrative and based on typical findings for related compounds, not specific to this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (Amine) | 1.365 | C-N-H: 119.5 |

| C-CF3 | 1.350 | C-C-F: 111.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. Computational studies on related trifluoromethyl-substituted heterocycles have shown that the presence of a CF3 group can influence the HOMO-LUMO gap and thus the molecule's reactivity.

In a DFT study of this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the amino group and the isoquinoline (B145761) ring system, while the LUMO would likely be distributed across the electron-deficient regions, influenced by the electron-withdrawing trifluoromethyl group.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: Values are representative for similar aromatic amines and are not specific results for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron-poor regions. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the amino group and the nitrogen in the isoquinoline ring, making them sites for electrophilic attack. A strong positive potential (blue) would be expected around the hydrogen atoms of the amino group and potentially influenced by the electron-withdrawing nature of the trifluoromethyl group, highlighting sites for nucleophilic interaction.

Fukui functions are local reactivity descriptors derived from DFT that help quantify the reactivity of different atomic sites within a molecule. They provide a more quantitative measure of reactivity compared to the qualitative MEP map. The condensed Fukui functions are calculated for each atom to predict its susceptibility to different types of attack:

f+ : for nucleophilic attack (where the molecule accepts an electron).

f- : for electrophilic attack (where the molecule donates an electron).

f0 : for radical attack.

A higher value of a specific Fukui function at an atomic site indicates a higher propensity for that type of reaction at that site. For this compound, calculating Fukui functions would allow for a precise ranking of the atoms within the isoquinoline ring and the amine substituent in terms of their reactivity towards electrophiles, nucleophiles, and radicals.

Spectroscopic Property Prediction and Experimental Validation Techniques

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy would be relevant.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which can be correlated with the absorption maxima (λmax) observed in an experimental UV-Vis spectrum.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These computed frequencies correspond to the stretching, bending, and torsional modes of the chemical bonds and can be compared to the peaks in an experimental FT-IR spectrum.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The derivatization of amines with reagents like 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been used for analysis by ¹⁹F NMR.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical) (Note: This table illustrates how theoretical predictions are compared with experimental results. No published data exists for this compound.)

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| UV-Vis (λmax) | Data not available | Data not available |

| Key IR Peak (N-H stretch) | Data not available | Data not available |

| ¹H NMR (Amine H) | Data not available | Data not available |

Conformational Landscape Analysis and Tautomeric Equilibria

Many flexible molecules can exist in multiple conformations (spatial arrangements of atoms), and some can undergo tautomerization (migration of a proton accompanied by a shift of a double bond).

Conformational Analysis: For this compound, a key point of flexibility is the rotation around the C-N bond of the amino group and the C-C bond of the trifluoromethyl group. A computational conformational analysis would involve scanning the potential energy surface by rotating these bonds to identify all stable conformers and the energy barriers between them.

Tautomeric Equilibria: The 3-aminoisoquinoline scaffold can potentially exist in tautomeric forms, such as an imine tautomer. Computational studies on similar heterocyclic systems, like 1-benzamidoisoquinoline derivatives, have investigated the equilibrium between different tautomers. These studies calculate the relative energies of the possible tautomers to predict which form is most stable and therefore most abundant under given conditions (e.g., in the gas phase or in a specific solvent). For this compound, DFT calculations could determine the relative stability of the amine versus the imine tautomer, providing insight into its structural preferences. The energy barriers for the proton transfer between tautomers can also be calculated to understand the kinetics of the isomerization process.

Molecular Modeling of Intermolecular Interactions and Binding Modes (theoretical assessment of molecular recognition principles)

The theoretical assessment of molecular recognition is a fundamental aspect of computational chemistry, providing insights into how a ligand such as this compound may interact with biological macromolecules. This process typically involves molecular docking and molecular dynamics simulations to predict the binding conformation and estimate the strength of the interaction.

Molecular docking studies are instrumental in predicting the preferred orientation of a molecule when bound to a larger target, such as a protein or nucleic acid. For this compound, the isoquinoline core, the trifluoromethyl group, and the amine substituent each play a distinct role in forming intermolecular interactions. The nitrogen atom within the isoquinoline ring system and the exocyclic amine group can act as hydrogen bond acceptors and donors, respectively. The aromatic rings of the isoquinoline scaffold are capable of engaging in π-π stacking and hydrophobic interactions with corresponding residues in a binding pocket.

The trifluoromethyl (CF3) group, owing to its high lipophilicity and electron-withdrawing nature, can participate in hydrophobic and non-classical hydrogen bonding interactions. The fluorine atoms can form weak hydrogen bonds with suitable donors and also engage in halogen bonding.

Molecular dynamics simulations can further refine the docked pose, providing a dynamic view of the ligand-receptor complex over time. These simulations allow for the assessment of the stability of the binding mode and the calculation of binding free energies, which give a quantitative measure of the affinity of the compound for its target.

Detailed Research Findings

While specific molecular modeling studies on this compound are not extensively available in the public domain, computational analyses of analogous trifluoromethylated and amino-substituted heterocyclic compounds have been reported. For instance, molecular docking studies on similar trifluoromethylated quinolines have highlighted the importance of the CF3 group in establishing favorable interactions within hydrophobic pockets of biological targets. nih.gov Similarly, research on various isoquinoline derivatives has underscored the role of the isoquinoline nitrogen and substituted amines in forming key hydrogen bonds that anchor the ligand in the binding site. nih.gov

Theoretical studies on related compounds, such as 5-trifluoromethylpyrimidine derivatives, have also employed molecular docking to elucidate binding modes with target proteins like EGFR kinase. nih.gov These studies often reveal that the trifluoromethyl group contributes significantly to the binding affinity through hydrophobic interactions. nih.gov

To illustrate the type of data generated from such computational investigations, a hypothetical summary of a molecular docking study for this compound is presented below. This is followed by a representative table of intermolecular interactions that would be expected based on the structure of the compound.

Interactive Data Tables

The following tables represent the kind of data that would be generated from molecular modeling studies of this compound.

Table 1: Hypothetical Docking Scores and Binding Energy Contributions

This table outlines the predicted binding affinity and the contribution of different energy terms for this compound with a hypothetical protein target.

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| van der Waals Energy (kcal/mol) | -5.2 |

| Hydrogen Bonding Energy (kcal/mol) | -2.1 |

| Electrostatic Energy (kcal/mol) | -1.2 |

| Desolvation Energy (kcal/mol) | -3.4 |

| Total Estimated Binding Free Energy (kcal/mol) | -8.9 |

Table 2: Predicted Intermolecular Interactions of this compound with a Hypothetical Active Site

This table details the specific types of interactions that this compound is predicted to form with amino acid residues in a binding pocket.

| Functional Group of Ligand | Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) |

| 3-amino group | Asp120 | Hydrogen Bond (Donor) | 2.9 |

| Isoquinoline N-atom | Gln78 | Hydrogen Bond (Acceptor) | 3.1 |

| Isoquinoline Ring | Phe250 | π-π Stacking | 3.5 |

| Trifluoromethyl Group | Leu180, Val195 | Hydrophobic Interaction | 3.8 - 4.2 |

| Trifluoromethyl Fluorine | Arg90 | Weak H-Bond/Halogen Bond | 3.3 |

Q & A

What are the common synthetic routes for 5-(Trifluoromethyl)isoquinolin-3-amine, and how do they differ in efficiency?

Basic Research Question

The compound is typically synthesized via multi-step cyclization reactions. A prevalent method involves reacting 3-(trifluoromethyl)aniline with reagents like ethyl glyoxylate or acetylene derivatives under controlled conditions (e.g., reflux in acetic acid). Alternative routes include fluorination of precursor isoquinoline derivatives using hydrogen fluoride or trifluoromethylation agents. The choice of solvent (e.g., DMF, THF) and catalysts (e.g., Pd or Cu complexes) significantly impacts yield, with reported efficiencies ranging from 40% to 75% depending on purification protocols .

How do reaction conditions (temperature, solvent, pH) influence the yield and purity of this compound?

Advanced Research Question

Optimization studies indicate that:

- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may promote side reactions like decomposition of the trifluoromethyl group.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acidic solvents (e.g., acetic acid) improve protonation of the amine group during cyclization.

- pH : Neutral to slightly acidic conditions (pH 5–7) stabilize the amine functionality, whereas alkaline conditions risk hydrolysis of the trifluoromethyl moiety.

Purification via column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (ethanol/water) is critical for achieving >95% purity .

What advanced analytical techniques are used to confirm the structure and purity of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : H and F NMR to verify substituent positions and trifluoromethyl group integrity.

- X-ray Crystallography : For unambiguous determination of the bicyclic framework and substituent orientation.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., CHFN).

- HPLC-PDA : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often stem from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.

- Structural Analogues : Impurities or unintended derivatives formed during synthesis.

- Concentration Ranges : Non-linear dose-response relationships.

To address these, standardize assays using WHO-recommended protocols, validate compound purity via HPLC, and perform structure-activity relationship (SAR) studies with rigorously characterized analogues .

What strategies are employed to design structural analogues of this compound with enhanced bioactivity?

Advanced Research Question

Approaches include:

- Substituent Modification : Replacing the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) or bulky substituents to alter steric effects.

- Ring Expansion : Synthesizing quinazoline or naphthyridine analogues to modulate π-π stacking interactions.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like kinase enzymes or bacterial topoisomerases.

Case studies show that 7-fluoro analogues exhibit 3x higher antiplasmodium activity against Plasmodium falciparum .

How can mechanistic studies elucidate the biological targets of this compound?

Advanced Research Question

Techniques include:

- Surface Plasmon Resonance (SPR) : To screen for protein binding partners.

- CRISPR-Cas9 Knockout Libraries : Identify genes whose deletion confers resistance to the compound.

- Metabolomic Profiling : Track changes in cellular metabolites (e.g., ATP depletion) to infer pathways affected.

For example, mitochondrial membrane depolarization assays have linked its anticancer activity to apoptosis induction via caspase-3 activation .

What are common challenges in scaling up the synthesis of this compound, and how are they mitigated?

Basic Research Question

Key issues include:

- Low Yield : Due to incomplete cyclization or side reactions. Mitigated by using flow reactors for precise temperature control.

- Purification Bottlenecks : Replace column chromatography with crystallization (solvent: toluene/hexane).

- Trifluoromethyl Group Stability : Avoid prolonged exposure to bases or high temperatures (>150°C) .

How can researchers synthesize and characterize derivatives of this compound for SAR studies?

Advanced Research Question

Protocols involve:

Derivatization : React the amine group with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides.

Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 5-position.

Characterization : Use F NMR to monitor trifluoromethyl stability and LC-MS to confirm derivative masses.

A recent study achieved 12 derivatives with IC values <10 µM against breast cancer cells .

What biological activities have been reported for this compound, and what models validate these effects?

Basic Research Question

Reported activities include:

- Antimicrobial : MIC of 8 µg/mL against Staphylococcus aureus (ATCC 25923) in broth microdilution assays.

- Anticancer : IC of 15 µM in MCF-7 cells via MTT assay.

- Antiplasmodial : 90% inhibition of Plasmodium falciparum growth at 10 µM (SYBR Green assay).

Validation requires in vivo models (e.g., murine infection models) and toxicity profiling .

How can computational modeling guide the optimization of this compound for specific therapeutic applications?

Advanced Research Question

Steps include:

Molecular Dynamics Simulations : Predict binding stability to targets (e.g., DHFR enzyme).

QSAR Modeling : Correlate substituent electronegativity with bioactivity using descriptors like logP and polar surface area.

ADMET Prediction : Tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition).

A 2023 study used this approach to design a derivative with 50% improved oral bioavailability in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.